![molecular formula C26H24FN3O4 B2913697 2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide CAS No. 894548-80-2](/img/structure/B2913697.png)
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide
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Description
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C26H24FN3O4 and its molecular weight is 461.493. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Fluorescence Properties
Structural Insights : Research on isoquinoline derivatives, which share structural similarities with the compound , has been conducted to explore their structural aspects and properties. These studies have uncovered interesting phenomena such as gel formation and crystalline salt formation upon interaction with mineral acids, as well as host-guest complexes with enhanced fluorescence emission (Karmakar, A., Sarma, R., & Baruah, J., 2007).
Fluorescence Studies : Further studies on N-aryl-2-aminoquinolines, which are structurally related, have focused on their synthesis and fluorescence properties. These compounds exhibit varied fluorescence quantum yields influenced by the solvent, substituents, and interactions such as hydrogen bonding and excited-state intramolecular proton transfer (ESIPT). This suggests potential applications in bioimaging and fluorescence-based sensors (Hisham, S., Tajuddin, H. A., Chee, C., Hasan, Z., & Abdullah, Z., 2019).
Antifungal and Antimicrobial Applications
Antifungal Agents : Derivatives of 2-oxoquinoline, including those with morpholin-3-yl groups, have been identified as promising broad-spectrum antifungal agents against Candida and Aspergillus species. These compounds' development focuses on improving plasmatic stability while retaining antifungal efficacy, highlighting their potential in treating fungal infections (Bardiot, D., Thevissen, K., De Brucker, K., Peeters, A., Cos, P., Taborda, C., McNaughton, M., Maes, L., Chaltin, P., Cammue, B., & Marchand, A., 2015).
Antibacterial Activity : Novel quinoline derivatives have been synthesized for their potential antibacterial activity. These compounds, including those resembling the chemical structure , have been tested against various bacteria, showing promising results as antibacterial agents. This suggests their utility in developing new treatments for bacterial infections (Le, T. D., Pham, N., & Nguyen, T.-C., 2018).
Anticancer Research
- Anticancer Potential : Research into quinazolinone-based derivatives, closely related to the compound of interest, has shown significant anticancer activity. These compounds have been found to inhibit VEGFR-2 and EGFR tyrosine kinases, demonstrating their potential as effective anti-cancer agents. Such studies indicate the possibility of these compounds in cancer therapy (Riadi, Y., Alamri, M., Geesi, M. H., Anouar, E., Ouerghi, O., Alabbas, A., Alossaimi, M. A., Altharawi, A., Dehbi, O., & Alqahtani, S. M., 2021).
properties
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(3-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O4/c1-33-23-12-17-11-18(15-28-20-8-4-3-5-9-20)26(32)30(22(17)14-24(23)34-2)16-25(31)29-21-10-6-7-19(27)13-21/h3-14,28H,15-16H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDUZGOEHFOZFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=CC(=CC=C3)F)CNC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-fluorophenyl)acetamide |
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